REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([CH:9]([C:11]2[CH:16]=[CH:15][N:14]=[C:13]([S:17][CH3:18])[N:12]=2)[OH:10])=[CH:4][N:3]=1>ClCCl.CO.O=[Mn]=O>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]([C:11]2[CH:16]=[CH:15][N:14]=[C:13]([S:17][CH3:18])[N:12]=2)=[O:10])=[CH:4][N:3]=1
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Name
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|
Quantity
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13.6 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=N1)Cl)C(O)C1=NC(=NC=C1)SC
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Name
|
|
Quantity
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160 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
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|
Quantity
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40 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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55 g
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Type
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catalyst
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Smiles
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O=[Mn]=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 16 hours
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Duration
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16 h
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Type
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CUSTOM
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Details
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the precipitate was removed off by filtration
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated
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Type
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CUSTOM
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Details
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the residue was purified by column chromatography (silica, 20 g, 200-300 mesh, eluting with methanol:dichloromethane, 1:200)
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Name
|
|
Type
|
product
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Smiles
|
ClC1=NC=C(C(=N1)Cl)C(=O)C1=NC(=NC=C1)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |